(3aS,4R,5S,7S,8aR)-5-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol
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Overview
Description
(3aS,4R,5S,7S,8aR)-5-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol is a diterpene compound isolated from marine brown algae of the genus Dictyota. These algae are known for their rich source of bioactive secondary metabolites, including diterpenes, which exhibit a variety of biological activities
Preparation Methods
(3aS,4R,5S,7S,8aR)-5-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol is typically extracted from the brown alga Dictyota crenulata. The extraction process involves the use of solvents such as dichloromethane and methanol. The crude extract is then subjected to chromatographic techniques to isolate the pure compound . Synthetic routes for this compound involve the cyclization of geranyl-geraniol precursors under specific reaction conditions . Industrial production methods are still under research, focusing on optimizing yield and purity.
Chemical Reactions Analysis
(3aS,4R,5S,7S,8aR)-5-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert this compound into its corresponding alcohols.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the this compound molecule.
Scientific Research Applications
Chemistry: (3aS,4R,5S,7S,8aR)-5-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol serves as a model compound for studying the chemical behavior of diterpenes.
Mechanism of Action
The mechanism of action of (3aS,4R,5S,7S,8aR)-5-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol involves its interaction with specific molecular targets and pathways. It has been found to inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting its anti-inflammatory effects. Additionally, this compound induces apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
(3aS,4R,5S,7S,8aR)-5-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol is structurally similar to other diterpenes isolated from Dictyota species, such as Dictyotriol C and Dictyotriol D. this compound is unique due to its specific molecular structure, which imparts distinct biological activities. Compared to other diterpenes, this compound exhibits stronger antimicrobial and anticancer properties.
Properties
CAS No. |
115890-57-8 |
---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.473 |
IUPAC Name |
(3aS,4R,5S,7S,8aR)-5-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol |
InChI |
InChI=1S/C20H32O3/c1-12(7-6-10-20(4,5)23)16-11-17(21)14(3)15-9-8-13(2)18(15)19(16)22/h6,8,10,12,15-19,21-23H,3,7,9,11H2,1-2,4-5H3/b10-6+/t12-,15+,16+,17+,18-,19-/m1/s1 |
InChI Key |
FDPBZQQEFHBCHG-ZHHQPXKXSA-N |
SMILES |
CC1=CCC2C1C(C(CC(C2=C)O)C(C)CC=CC(C)(C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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